3-(naphthalen-1-yl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H9N3/c1-2-6-10-9(4-1)5-3-7-11(10)12-13-8-14-15-12/h1-8H,(H,13,14,15) |
InChI Key |
YKKGFDQJKLAEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Electrochemical Synthesis via Hydrazones and Cyanamides
Procedure :
-
Hydrazone Formation : React naphthalen-1-yl aldehyde with phenylhydrazine in ethanol under reflux (6 hours).
-
Electrochemical Cyclization : Combine the hydrazone (0.3 mmol) with cyanamide (0.6 mmol), KI (1.0 equiv), K₃PO₄ (20 mol%), and methanol in an undivided electrochemical cell. Apply a constant current (10 mA) at room temperature for 24 hours.
Key Data :
-
Yield : 39–85% (dependent on substituents).
-
Conditions : Room temperature, aerobic, no transition-metal catalysts.
-
Advantages : Mild conditions, avoids toxic oxidants.
Mechanism :
Zinc-Catalyzed Cyclization of Acyl Hydrazides
Procedure :
-
Acyl Hydrazide Preparation : React naphthalen-1-ylcarbonyl chloride with hydrazine hydrate.
-
Cyclization : Treat the acyl hydrazide with ZnCl₂ (10 mol%) in DMF at 120°C for 6 hours.
Key Data :
-
Yield : 70–88%.
-
Conditions : 120°C, ZnCl₂ as catalyst.
-
Advantages : Tolerates steric hindrance; electronic effects minimal on yield.
Mechanism :
Copper-Catalyzed One-Pot Reaction
Procedure :
-
Amidoxime Formation : React naphthalen-1-yl nitrile with hydroxylamine hydrochloride in ethanol (reflux, 4 hours).
-
Cyclization : Add a second nitrile and Cu(OAc)₂ (5 mol%) in DMSO at 100°C for 12 hours.
Key Data :
-
Yield : 65–78%.
-
Conditions : No inert atmosphere required.
Mechanism :
Vilsmeier-Haack Reaction with Nitrilimines
Procedure :
-
Nitrilimine Generation : React naphthalen-1-yl hydrazonyl chloride with triethylamine in CH₂Cl₂.
-
Cyclization : Add Vilsmeier reagent (POCl₃/DMF) at 80–90°C for 3 hours.
Key Data :
-
Yield : 72–90%.
-
Conditions : High-temperature, strong electrophilic reagent.
Mechanism :
Microwave-Assisted Cyclodehydration
Procedure :
-
Thiosemicarbazide Synthesis : React naphthalen-1-yl hydrazide with isothiocyanate in ethanol.
-
Cyclization : Irradiate the intermediate with microwaves (150°C, 20 minutes) in basic media.
Key Data :
-
Yield : 52–88%.
-
Conditions : Microwave irradiation, K₂CO₃ as base.
Mechanism :
Oxidative Cyclization with Elemental Sulfur
Procedure :
-
Imidohydrazide Preparation : React naphthalen-1-yl trifluoroacetimidohydrazide with aliphatic amines.
-
Cyclization : Add elemental sulfur (1.5 equiv) in DMF at 80°C for 12 hours.
Key Data :
-
Yield : 60–75%.
-
Conditions : Metal-free; sulfur acts as a traceless oxidant.
Mechanism :
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Time | Yield | Key Advantage |
|---|---|---|---|---|---|
| Electrochemical | KI, K₃PO₄ | Room temp | 24 h | 39–85% | Mild, metal-free |
| Zn-Catalyzed | ZnCl₂ | 120°C | 6 h | 70–88% | Tolerates steric hindrance |
| Cu-Catalyzed One-Pot | Cu(OAc)₂ | 100°C | 12 h | 65–78% | Uses inexpensive nitriles |
| Vilsmeier-Haack | POCl₃/DMF | 80–90°C | 3 h | 72–90% | High regioselectivity |
| Microwave-Assisted | K₂CO₃ | 150°C (MW) | 20 min | 52–88% | Energy-efficient |
| Sulfur-Mediated | Elemental S | 80°C | 12 h | 60–75% | Environmentally benign |
Chemical Reactions Analysis
Sulfonylation Reactions
The 3-amino group of 3-(naphthalen-1-yl)-1H-1,2,4-triazole undergoes sulfonylation with aryl/heteroaryl sulfonyl chlorides under mild conditions. This reaction produces sulfonamide derivatives with retained antibacterial activity .
Example Reaction:
Key Data:
| Reagent | Conditions | Yield (%) | Biological Activity (YFV EC) |
|---|---|---|---|
| 4-Bromobenzenesulfonyl chloride | Pyridine, 12 h | 82 | 1.7 μM |
| 1-Naphthalenesulfonyl chloride | RT, overnight | 78 | 2.1 μM |
Electrochemical Functionalization
Yang et al. demonstrated electrochemical synthesis of 1,5-disubstituted derivatives using iodide mediators. The naphthalene-substituted triazole participates in oxidative cyclization with alcohols and paraformaldehyde under metal-free conditions .
Mechanism:
Electrogenerated iodine radicals facilitate C–N bond formation via a [2+1+2] cyclization pathway .
Optimized Conditions:
-
Electrolyte: -BuNI (0.2 equiv)
-
Solvent: -BuOH
-
Voltage: 10 mA, 12 h
Copper-Catalyzed Cross-Coupling
Xu et al. reported Cu(OAc)-catalyzed synthesis of 1,2,4-triazole derivatives from nitriles and hydroxylamine hydrochloride. The naphthalene-substituted triazole acts as a directing group for regioselective C–H functionalization .
Reaction Scope:
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Cyanopyridine | 5-(Pyridin-4-yl) derivative | 75 |
| Phenylacetonitrile | 5-Benzyl derivative | 68 |
Oxidative Cyclization with Selenium Dioxide
Intramolecular cyclization of hydrazone precursors using SeO yields fused 1,2,4-triazolo[4,3-a]heterocycles. The naphthalene moiety enhances π-stacking during cyclization .
Representative Transformation:
Acylation and Alkylation
The triazole’s NH group reacts selectively with acyl chlorides or alkyl halides. Naphthalene substitution does not sterically hinder these reactions .
Comparative Reactivity:
| Reaction Type | Reagent | Position Modified | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride | N1 | 85 |
| Alkylation | Benzyl bromide | N4 | 72 |
Antibacterial Hybridization
Coupling with fluoroquinolones via thioether linkages produces dual-action antimicrobial agents. The naphthalene group improves membrane penetration .
Notable Hybrid:
Metal-Free Oxidative Coupling
I-mediated coupling with trifluoroacetimidohydrazides forms 3-trifluoromethyl derivatives. DMF serves as a carbon source in this one-pot reaction .
Key Advantages:
-
No transition-metal catalysts
-
Gram-scale synthesis feasible
Photocatalytic C–H Activation
Recent advances enable visible-light-driven C–H arylation at the 5-position using aryl diazonium salts. The naphthalene unit stabilizes radical intermediates .
Conditions:
-
Catalyst: Ru(bpy)Cl
-
Light Source: 450 nm LED
-
Yield: 64–89%
Scientific Research Applications
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer properties of naphthalene-substituted triazole derivatives. For instance, a series of novel naphthalene-substituted triazole spirodienones were synthesized and evaluated for their anticancer activity. Among these, compound 6a exhibited significant in vitro cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and arresting the cell cycle. In vivo studies further demonstrated that this compound effectively suppressed tumor growth in mice without apparent toxicity at doses of 20 mg/kg .
Antibacterial Properties
The antibacterial potential of 1,2,4-triazole derivatives has been extensively studied. Compounds containing naphthalene moieties showed promising activity against various bacterial strains. For example, derivatives synthesized from triazoles exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin . The structure-activity relationship indicates that modifications at specific positions on the triazole ring can significantly influence antibacterial efficacy.
Antiviral Applications
Emerging research suggests that triazole derivatives may also serve as antiviral agents. For instance, 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been investigated for their inhibitory effects on the yellow fever virus. These compounds demonstrated potential as therapeutic agents against viral infections due to their ability to interfere with viral replication mechanisms .
Case Study 1: Anticancer Activity
In a study evaluating a range of naphthalene-substituted triazoles for anticancer activity, compound 6a was identified as a lead candidate due to its remarkable cytotoxic effects on breast cancer cell lines. Further investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways .
Case Study 2: Antibacterial Efficacy
A series of 1,2,4-triazole derivatives were tested against multiple bacterial strains. The results indicated that certain naphthalene-substituted triazoles exhibited MIC values significantly lower than those of standard antibiotics. This study highlights the potential of these compounds as effective alternatives in combating antibiotic-resistant bacteria .
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-1H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The properties of 3-(naphthalen-1-yl)-1H-1,2,4-triazole differ significantly from analogs with varying substituents or core heterocycles. Key comparisons include:
Key Observations :
- Core Heterocycle : 1,2,4-Triazoles (as in the target compound) exhibit greater thermal stability compared to 1,2,3-triazoles due to reduced ring strain .
- Substituent Effects: Naphthalen-1-yl vs. Naphthalen-2-yl: The position of the naphthalene group influences π-π interactions. For example, naphthalen-1-yl derivatives showed higher melting points (184–213°C) than naphthalen-2-yl analogs (210–214°C) due to tighter packing . Phenyl vs. Alkyl Groups: Aromatic substituents (e.g., phenyl, p-tolyl) enhance anticancer activity compared to alkyl chains, as seen in spirodienone-triazole hybrids .
Biological Activity
3-(Naphthalen-1-yl)-1H-1,2,4-triazole is part of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a naphthalene moiety attached to a triazole ring, which is known for its ability to interact with various biological targets. The unique structural characteristics contribute to its pharmacological potential.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | < 10 μg/mL |
| 4-methyl-5-(1-naphthyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium smegmatis | < 1.9 μg/mL |
| Ciprofloxacin derivative | MRSA | MIC = 0.5 μg/mL |
The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and biofilm formation .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. Compounds within this class have been evaluated for their effectiveness against fungal infections, with results indicating varying degrees of efficacy. For instance:
| Compound | Fungal Strains Tested | MIC |
|---|---|---|
| This compound | Candida albicans | < 15 μg/mL |
| Other triazole derivatives | Aspergillus niger | MIC = 8 μg/mL |
These findings suggest that the compound may be effective in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, naphthalene-substituted triazoles have shown cytotoxic effects against various cancer cell lines.
Case Study:
A study involving a series of naphthalene-substituted triazoles demonstrated that one derivative exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest. The compound's in vivo efficacy was also tested on 4T1 tumor models with promising results .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may interact with various biological targets through:
- Enzyme inhibition: Triazoles often act as inhibitors of enzymes critical for microbial growth.
- Cell cycle interference: Some derivatives have been shown to disrupt the cell cycle in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a vital role in determining bioavailability and efficacy.
Q & A
Q. What are the established synthetic routes for 3-(naphthalen-1-yl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?
The compound is synthesized via condensation of 1-naphthaldehyde with 4-amino-1H-1,2,4-triazole under reflux in ethanol. Key steps include stoichiometric control (1:1 molar ratio) and reflux duration (30 minutes), followed by slow crystallization to obtain single crystals . Optimization involves solvent choice (ethanol vs. methanol), temperature modulation, and catalyst screening (e.g., acid/base additives) to improve yield and purity.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray crystallography : Use SHELXL for refinement, as it handles small-molecule crystallography robustly, even with twinned or high-resolution data .
- Spectroscopy : Combine -NMR (for aromatic proton shifts), FT-IR (C=N stretching at ~1600–1650 cm), and mass spectrometry (ESI-MS for molecular ion confirmation). DFT calculations at the 6-311G+(d,p) level can validate electronic properties .
Q. What are the compound’s key physicochemical properties relevant to pharmacological studies?
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Soluble in chloroform, DCM; insoluble in water | |
| Stability | Decomposes under strong alkali/oxidants | |
| Melting Point | Not reported; requires DSC analysis | – |
Q. How can researchers ensure compound purity during synthesis?
Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Recrystallization in ethanol or acetonitrile is effective for removing byproducts. Monitor reaction progress via TLC (silica gel, UV detection) .
Q. What safety protocols are critical for handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store at 2–8°C in airtight containers away from oxidizers .
- In case of exposure, rinse with water and seek medical attention .
Advanced Research Questions
Q. How do structural modifications to the triazole ring influence biological activity?
Substitutions at the 1-, 3-, or 5-positions alter electronic and steric properties. For example:
Q. How can contradictions in reported solubility data be resolved?
Discrepancies may arise from polymorphic forms or solvent purity. Validate via:
Solubility assays : Shake-flask method in buffered solutions (pH 1–12).
Thermodynamic analysis : Van’t Hoff plots to quantify temperature dependence .
Q. What computational strategies predict the compound’s reactivity and stability?
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include polymorphism and twinning. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
